Product packaging for APDye 488 Azide(Cat. No.:)

APDye 488 Azide

Cat. No.: B8116044
M. Wt: 644.6 g/mol
InChI Key: NCXUXLAGKWHVRM-UHFFFAOYSA-N
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Description

Significance of Bioorthogonal Fluorophores in Modern Biological Investigations

Bioorthogonal chemistry encompasses chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org This field, pioneered by Nobel laureate Carolyn R. Bertozzi, has become a cornerstone of chemical biology research. rsc.org The core principle of bioorthogonal chemistry is to introduce chemical groups into biomolecules that are inert to the biological environment but can be specifically and efficiently reacted with a probe. rsc.orgrsc.org

Fluorescent probes, or fluorophores, are frequently linked with bioorthogonal groups to facilitate the in-situ labeling of biomacromolecules. rsc.org This methodology allows for the precise investigation of cellular processes with high specificity and sensitivity, maintaining the integrity of the biological system. rsc.orgnih.gov Bioorthogonal fluorophores enable the visualization of a wide array of molecules, including proteins, nucleic acids, and lipids, often with an excellent signal-to-noise ratio. nih.govnih.gov This has been particularly transformative for studying small biomolecules, which can be perturbed by larger, traditional fluorescent labels. columbia.edu By using small, bioorthogonally-activated probes, researchers can track molecular interactions and dynamics in real-time within living cells and organisms. rsc.orgcolumbia.edu

Overview of APDye 488 Azide (B81097) as a Green-Fluorescent Bioprobe

APDye 488 Azide is a green-fluorescent dye that features a reactive azide group. axispharm.com This azide moiety allows the dye to be covalently attached to biomolecules containing a corresponding alkyne group through a "click chemistry" reaction. axispharm.comaxispharm.com This bioorthogonal conjugation is highly specific and efficient, enabling the precise labeling of target molecules such as proteins, antibodies, and nucleic acids in complex biological environments. axispharm.com

The dye is recognized for its bright, intense green fluorescence, which enhances the visualization of labeled structures. axispharm.com It is well-suited for a variety of advanced imaging techniques, including live-cell imaging, flow cytometry, and fluorescence microscopy. axispharm.com The chemical structure provided by PubChem for this compound is C₂₆H₂₄N₆O₁₀S₂. nih.gov The azide group facilitates its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes or in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes. lumiprobe.comaatbio.comglpbio.com

Historical Context and Comparative Fluorophore Analysis in Research Methodologies

The journey of fluorescent dyes in research began in 1871 with Adolf von Baeyer's synthesis of fluorescein (B123965), a compound that produces an intense yellow-green fluorescence. biotium.com However, its application in biological research, specifically for immunofluorescence, was not realized until the 1940s. biotium.comnews-medical.net Over the decades, fluorescein became a foundational tool, but its limitations, such as pH sensitivity and susceptibility to photobleaching, spurred the development of more robust fluorophores. biotium.comsyronoptics.com

A significant advancement came in the late 1990s with the introduction of the Alexa Fluor® dyes by Molecular Probes. biotium.com These dyes, including the widely used Alexa Fluor 488, were engineered to be brighter and significantly more photostable than their predecessors like fluorescein. biotium.comsyronoptics.com this compound was developed as a direct structural and performance equivalent to Alexa Fluor 488 Azide, offering similar or identical spectral properties and stability. axispharm.comaxispharm.combiomol.com

This compound is spectrally similar to several other green-fluorescent dyes, most notably Alexa Fluor 488. axispharm.com Its performance is also benchmarked against dyes like Fluorescein (FITC), DyLight® 488, and CF®488. axispharm.comaxispharm.com The key spectral characteristics of these fluorophores are their absorption and emission maxima, which dictate the appropriate laser lines and filter sets for imaging, and their molar extinction coefficient, which is a measure of how strongly they absorb light at a specific wavelength.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm-1M-1)
APDye 488 / AZDye 48849451773,000
Alexa Fluor 488 / XFD488495-499519-52071,000
Fluorescein (FITC)~494~518N/A

Data sourced from references aatbio.comsyronoptics.comjenabioscience.com. Note: APDye 488 and Alexa Fluor 488 are often presented as equivalents with minor variations in reported spectral data depending on the vendor and measurement conditions.

A critical measure of a fluorophore's brightness is its fluorescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. APDye 488 exhibits a very high quantum yield, approaching 100% according to some sources. axispharm.com This is consistent with the reported QY for its equivalent, Alexa Fluor 488, which is approximately 0.92 (or 92%). lumiprobe.comthermofisher.com This high quantum yield contributes to the generation of strong, bright signals, enabling the sensitive detection of even low-abundance biological targets. molecularcloud.org

In addition to brightness, photostability—the ability of a fluorophore to resist degradation upon exposure to excitation light (photobleaching)—is crucial for advanced imaging, especially during prolonged experiments. syronoptics.comaxispharm.com APDye 488 is noted for its superior photostability, a significant improvement over older dyes like fluorescein, which is known to fade quickly under illumination. syronoptics.comaxispharm.com This enhanced resistance to photobleaching allows for longer imaging times and more reliable quantitative analysis. lumiprobe.com

FluorophoreFluorescence Quantum Yield (QY)Photostability
APDye 488 / Alexa Fluor 488~0.92High
FluoresceinLower than Alexa Fluor 488Low

Data sourced from references syronoptics.comthermofisher.com.

A significant advantage of this compound is the stability of its fluorescent signal across a broad range of pH levels. Its fluorescence intensity is reliably maintained from pH 4 to pH 10. lumiprobe.comglpbio.comaxispharm.commolecularcloud.org This is a critical feature for biological research, as many cellular compartments have distinct pH values and many biological processes can cause local pH fluctuations. The pH insensitivity of APDye 488 ensures that observed changes in fluorescence intensity are due to the concentration or localization of the target molecule, rather than being an artifact of changing pH. syronoptics.com This contrasts sharply with fluorescein, whose fluorescence is significantly quenched in acidic environments, making it less reliable for quantitative studies in living cells. syronoptics.com

This compound is a widely used green-fluorescent dye featuring an azide functional group, making it a versatile tool in bioorthogonal chemistry, particularly for click chemistry methodologies axispharm.com. Its spectral properties are similar to those of Alexa Fluor® 488, with excitation and emission maxima typically around 495 nm and 519 nm, respectively, providing bright and photostable fluorescence suitable for various imaging applications lumiprobe.comaatbio.comaxispharm.com. The presence of the azide group allows for highly selective and efficient conjugation with complementary functional groups, such as alkynes and cyclooctynes, which are generally not found in native biological systems axispharm.cominterchim.fr.

Chemical Reactivity and Bioorthogonal Conjugation Strategies of this compound

This compound's primary utility lies in its azide moiety, which is a key functional group in bioorthogonal click chemistry. This allows for the selective labeling of biomolecules in complex biological environments with minimal background reactivity axispharm.com. The bioorthogonal nature of the azide-alkyne reaction ensures that the dye specifically conjugates to the target molecule that has been functionalized with a compatible alkyne or cyclooctyne (B158145) handle, without interfering with native biological processes axispharm.cominterchim.fr.

Azide Functionality in Click Chemistry Methodologies

The azide group in this compound participates readily in 1,3-dipolar cycloaddition reactions, which form the basis of click chemistry. These reactions are characterized by their high specificity, efficiency, and the formation of stable triazole linkages aatbio.comabpbiosciences.com. The bioorthogonal nature stems from the fact that azide and alkyne groups are largely absent in biological systems, allowing for targeted labeling interchim.fr.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry method where this compound reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole aatbio.cominterchim.frnih.gov. This reaction is known for its high efficiency and regioselectivity, yielding exclusively the 1,4-isomer nih.gov. This compound is frequently used in CuAAC for labeling various biomolecules, including proteins, peptides, and nucleic acids, for applications such as fluorescence imaging and flow cytometry axispharm.comaatbio.com.

The kinetics and efficiency of the CuAAC reaction involving azide-functionalized dyes like this compound and terminal alkynes are influenced by several factors, including the concentrations of the reactants, the copper catalyst, and the presence of appropriate ligands nih.govnih.gov. While the reaction is generally fast and efficient, achieving optimal rates often requires careful control of these parameters nih.gov. Studies have shown that the nature of the alkyne component can also influence the reaction rate nih.gov.

To improve the reaction kinetics and allow for lower copper concentrations, specialized azide reagents with integrated copper-chelating systems have been developed. This compound Plus is an example of such a reagent, designed to enhance CuAAC reaction rates in complex media axispharm.combaseclick.eu. These "Azide Plus" reagents contain structural elements that chelate copper ions, effectively increasing the local concentration of the active copper catalyst at the reaction site axispharm.combaseclick.eubroadpharm.com. This leads to significantly faster reaction rates compared to conventional azides, even under diluted conditions axispharm.com. The introduction of a picolyl moiety into an azide probe, for instance, has been shown to substantially increase the sensitivity of alkyne detection and allows for a tenfold reduction in copper catalyst concentration without sacrificing labeling efficiency interchim.frbroadpharm.commolecularcloud.org.

Reagent TypeCopper Chelating SystemRelative CuAAC Rate EnhancementMinimum Copper Concentration for Efficiency
Conventional AzideAbsentStandardHigher
Picolyl AzidePresent (Picolyl)Enhanced (up to 40-fold)Lower (potentially 10-fold less) interchim.fr
This compound PlusIntegratedSignificantly EnhancedLower (allows diluted conditions) axispharm.com

The enhanced kinetics offered by reagents like this compound Plus are particularly valuable for detecting low-abundance targets, where a higher signal-to-noise ratio is crucial axispharm.commolecularcloud.org. By accelerating the reaction, more dye molecules can be conjugated to the limited target molecules, leading to a stronger fluorescent signal molecularcloud.org. Furthermore, the ability to use lower concentrations of copper catalyst with chelating azides contributes to improved biocompatibility, which is a significant concern when working with sensitive biological systems or live cells, as copper can be toxic sigmaaldrich.comnih.govbiorxiv.org. Optimized CuAAC conditions for cell surface labeling have been reported using specific ligand concentrations and low micromolar ranges of copper sulfate (B86663) nih.gov.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without Copper Catalysis

In contrast to CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry method that allows this compound to react with strained cyclooctynes aatbio.comabpbiosciences.comsigmaaldrich.com. This reaction proceeds spontaneously without the need for a metal catalyst, driven by the inherent ring strain of the cyclooctyne sigmaaldrich.com. Common strained alkynes used in SPAAC include Dibenzocyclooctyne (DBCO, also known as ADIBO) and Bicyclononyne (BCN) aatbio.commedchemexpress.comaxispharm.comaxispharm.com.

The primary advantage of using copper-free SPAAC with this compound in sensitive biological systems, such as live cells or whole organisms, is the avoidance of copper toxicity sigmaaldrich.comnih.govaxispharm.com. Copper ions, even at low concentrations required for CuAAC, can be detrimental to cell viability and can interfere with the function of sensitive biomolecules like fluorescent proteins or nucleic acids abpbiosciences.combiorxiv.org. SPAAC provides a bioorthogonal labeling strategy that minimizes these cytotoxic effects, making it suitable for in vivo applications and studies where maintaining cellular health is critical sigmaaldrich.comaxispharm.com. While the reaction rate of SPAAC is generally slower than ligand-accelerated CuAAC, the absence of a toxic catalyst makes it the preferred method for many biological applications nih.govnih.gov. DBCO, in particular, is noted for its significantly higher reaction rate with azides compared to other cyclooctynes and even some CuAAC conditions lumiprobe.com.

Advantages in Fluorescence Intensity and Photostability for Advanced Imaging

Reactivity with Cyclooctynes (e.g., DBCO, BCN)

This compound readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that does not require a copper catalyst aatbio.comlumiprobe.com. This reaction occurs between the azide group on this compound and strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]non-4-yne (BCN) derivatives aatbio.comlumiprobe.com. The SPAAC reaction forms a stable triazole linkage between the dye and the target molecule modified with a cyclooctyne aatbio.com. This copper-free approach is particularly valuable for biological applications where the presence of copper ions could be toxic to cells rsc.orgnih.gov. DBCO and BCN are commonly used strained alkynes for SPAAC reactions due to their reactivity with azides under mild conditions aatbio.comresearchgate.net. DBCO derivatives, for instance, are widely used in strain-promoted copper-free azide-alkyne click chemistry .

Alternative Conjugation Chemistries for Diverse Biomolecular Targets

While click chemistry with alkynes is a primary conjugation strategy for this compound, other chemical approaches are employed for labeling different functional groups on biomolecules using appropriately functionalized APDye 488 derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N6O10S2 B8116044 APDye 488 Azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-azidopentylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O10S2/c27-18-8-6-15-20(14-5-4-13(12-17(14)26(34)35)25(33)30-10-2-1-3-11-31-32-29)16-7-9-19(28)24(44(39,40)41)22(16)42-21(15)23(18)43(36,37)38/h4-9,12,27H,1-3,10-11,28H2,(H,30,33)(H,34,35)(H,36,37,38)(H,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUXLAGKWHVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Bioorthogonal Conjugation Strategies of Apdye 488 Azide

Alternative Conjugation Chemistries for Diverse Biomolecular Targets

Thiol-Reactive Maleimide (B117702) Conjugation Strategies

Maleimide chemistry is a widely used method for conjugating fluorescent dyes, including APDye 488, to thiol-containing molecules molecularcloud.org. APDye 488 Maleimide, a derivative of APDye 488, is specifically designed for efficient and stable conjugation to sulfhydryl groups (-SH) found in cysteine residues of proteins or in thiolated oligonucleotides axispharm.comlumiprobe.com. The reaction between a maleimide group and a thiol group forms a stable thioether bond molecularcloud.orgaxispharm.com. This reaction is typically carried out at a slightly acidic to neutral pH range, specifically between pH 6.5 and 7.5, to ensure selectivity for thiols over other nucleophilic groups axispharm.comsigmaaldrich.com. Maleimide conjugation is a robust method for site-specific labeling of proteins and other biomolecules containing accessible thiol groups axispharm.comlumiprobe.com.

Strategies for Conjugation to Nucleic Acid Derivatives and Oligonucleotides

Fluorescent dyes like APDye 488 are valuable tools for labeling nucleic acids and oligonucleotides for various research applications, including fluorescence in situ hybridization (FISH) and other bioanalytical techniques aatbio.com. While the azide group on APDye 488 Azide is primarily reactive with alkynes for labeling alkyne-modified nucleic acids axispharm.comaatbio.com, other reactive forms of APDye 488, such as NHS esters or maleimides, can be used to conjugate to amine-modified or thiol-modified nucleic acid derivatives, respectively molecularcloud.orglumiprobe.comaxispharm.com. For instance, NHS esters of APDye 488 react with primary amines commonly introduced into nucleic acids during synthesis or modification axispharm.com. Similarly, maleimide derivatives can label nucleic acids containing thiol modifications lumiprobe.com. Click chemistry, using azide-modified dyes like this compound and alkyne-modified oligonucleotides, is also a powerful and specific method for nucleic acid labeling aatbio.comlumiprobe.com.

Theoretical Underpinnings of Fluorescence Activation in Fluorogenic Probes

Fluorogenic probes are designed to exhibit minimal fluorescence in their unbound state and a significant increase in fluorescence upon reacting with their target. This "turn-on" fluorescence is crucial for reducing background signal and improving sensitivity in imaging applications, especially in no-wash protocols rsc.orgnih.govnih.gov.

Photoinduced Electron Transfer (PeT) Mechanism for Signal Enhancement

Photoinduced Electron Transfer (PeT) is a common mechanism employed in the design of fluorogenic probes, including some azide-functionalized dyes nih.govnih.govresearchgate.netresearchgate.net. In a PeT-based fluorogenic probe, a fluorophore is linked to a quencher moiety. The azide group can act as a quencher by facilitating electron transfer from the azide to the excited state of the fluorophore, thereby reducing fluorescence rsc.orgnih.govnih.govresearchgate.netresearchgate.net. Upon reaction of the azide with a target (e.g., cycloaddition with an alkyne), the electronic properties of the azide are altered as it is converted into a triazole nih.govnih.gov. This conversion disrupts the PeT process, preventing electron transfer and leading to a significant increase in fluorescence intensity rsc.orgnih.govnih.govresearchgate.netresearchgate.net. The extent of quenching and subsequent fluorescence enhancement is related to the electron-donating capacity of the azide group relative to the triazole nih.govnih.gov.

Rational Design Principles for Fluorogenic Azide Probes Across the Visible Spectrum

The rational design of fluorogenic azide probes aims to create dyes that are effectively quenched in their azide form and become highly fluorescent upon reaction nih.govnih.govmorressier.com. This design often leverages the PeT mechanism by strategically placing the azide group relative to the fluorophore to optimize quenching nih.govnih.gov. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the electronic properties of the azide-functionalized dye and the resulting triazole, helping to anticipate the change in fluorescence quantum yield upon reaction nih.gov. By altering substituents on the fluorophore scaffold or the linker connecting the azide, the electron density and thus the quenching efficiency can be modulated in a predictable manner nih.gov. This rational approach has led to the development of panels of fluorogenic azide probes, such as the CalFluors, which offer emission across the visible spectrum and are activated by click chemistry nih.govresearchgate.netacs.org. The design principles focus on identifying structural motifs where the conversion of the azide to a triazole causes a favorable change in excited-state energy levels or oscillator strengths, leading to fluorescence turn-on nih.govnih.govacs.org.

Applications of Apdye 488 Azide in Cellular and Molecular Bioimaging

Advanced Fluorescence Microscopy Techniques

APDye 488 Azide (B81097) is effectively employed in advanced fluorescence microscopy to visualize biological structures and processes with high detail and specificity. Its brightness and photostability contribute to improved signal-to-noise ratios and allow for extended imaging times.

Confocal microscopy enables optical sectioning of fluorescently labeled samples, providing high-resolution images of subcellular structures. APDye 488 Azide's bright fluorescence and photostability are advantageous for obtaining clear images with minimal photobleaching during the scanning process nih.gov. When used in conjunction with other spectrally distinct fluorophores, its click chemistry compatibility allows for the specific labeling of different molecular targets within the same sample, facilitating colocalization studies to investigate the spatial relationships between various cellular components. Research has demonstrated the use of Alexa Fluor 488 azide (a structurally similar dye) in confocal microscopy for high-density labeling of cellular DNA and RNA, enabling visualization of structures like the nucleoli citeab.com.

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, achieving resolutions beyond the approximately 200 nm limit. This compound is suitable for several SRM methods due to its photophysical properties. nih.govwikipedia.org

Techniques like Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM) rely on the stochastic activation and precise localization of individual fluorophores. The photostability and high photon output of fluorophores like this compound (and its equivalents) are crucial for obtaining sufficient photons from single molecules for accurate localization, contributing to the high resolution achieved in these methods. Atto 488 azide, which exhibits strong absorption, high fluorescence quantum yield, and exceptional photostability, is highlighted as highly suitable for single-molecule detection applications and high-resolution microscopy such as PALM and dSTORM. wikipedia.org

STED microscopy achieves super-resolution by using a second laser to de-excite fluorophores in the periphery of the excitation spot, effectively narrowing the fluorescent area. Fluorophores used in STED must have appropriate excitation and emission spectra and exhibit efficient stimulated emission. Dyes spectrally similar to Alexa Fluor 488, such as this compound, can be compatible with STED systems equipped with appropriate lasers for depletion. Atto 488 azide is also noted as highly qualifying for STED microscopy. wikipedia.org

Live-cell imaging allows for the study of dynamic processes in living systems. Bioorthogonal labeling strategies using click chemistry are particularly valuable in this context as they enable the specific labeling of biomolecules without interfering with cellular functions. This compound's azide group readily participates in click chemistry reactions with alkyne- or cyclooctyne-modified biomolecules nih.govfishersci.ca.

Two primary click chemistry approaches are utilized: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to live cells. SPAAC, which utilizes strained cyclooctynes, is a copper-free alternative that is biocompatible and suitable for live-cell labeling revvity.comamericanelements.com. This compound can be used in both methods, allowing for flexibility depending on the experimental requirements and the need for live-cell compatibility nih.gov. For live-cell imaging, metabolic labeling strategies can incorporate unnatural amino acids or monosaccharides containing alkyne or azide groups into newly synthesized biomolecules, which are then labeled with a complementary click chemistry probe like this compound. revvity.comamericanelements.com

Table 1: Click Chemistry Partners for this compound in Bioorthogonal Labeling

Click Chemistry TypeReactive Partner on BiomoleculeReactive Partner (this compound)Catalyst (if required)Live-Cell Compatibility
CuAACTerminal AlkyneAzideCopper(I)Limited (due to Cu toxicity)
SPAACStrained Cyclooctyne (B158145) (e.g., DBCO, BCN)AzideNoneHigh

Super-Resolution Microscopy (SRM) Applications

Quantitative Analysis in Flow Cytometry (FACS)

Flow cytometry is a powerful technique for the quantitative analysis of cell populations based on their fluorescent properties. This compound is well-suited for flow cytometry due to its bright fluorescence and excitation/emission spectra that are compatible with standard flow cytometry lasers and filters (e.g., 488 nm excitation and 530/30 bandpass filter) nih.govguidetopharmacology.org.

In flow cytometry, this compound can be used to label specific cell populations or intracellular components via click chemistry following metabolic labeling or conjugation to antibodies or other targeting molecules cenmed.comwikidata.org. This allows for the quantitative assessment of various cellular parameters, such as protein expression levels, cell cycle phase, or proliferation rates, within heterogeneous cell samples. For example, fluorescently labeled azides, including those spectrally similar to Alexa Fluor 488, are used in EdU click chemistry assays for measuring cell proliferation via flow cytometry. guidetopharmacology.org

Table 2: Typical Applications of this compound in Flow Cytometry

Multi-Modal and Multiplexed Imaging Strategies

The ability of this compound to participate in click chemistry facilitates its integration into multi-modal and multiplexed imaging strategies. By specifically labeling alkyne-modified targets, it can be used in conjunction with other fluorophores targeting different biomolecules, enabling the simultaneous visualization of multiple cellular or molecular components within a single sample nih.govnih.govfishersci.fithermofisher.comthermofisher.com.

Simultaneous Labeling with Orthogonal Fluorophores for Multi-Target Detection

Multiplexed imaging, which involves the simultaneous detection of multiple targets, is crucial for understanding complex biological processes. This compound, through its click chemistry handle, allows for the specific labeling of one target (modified with an alkyne) while other targets are labeled with spectrally distinct fluorophores using different conjugation methods axispharm.comdianabiotech.comaatbio.comlumiprobe.comthermofisher.com. This orthogonal labeling approach minimizes cross-reactivity and ensures that each fluorophore specifically highlights its intended target. For instance, in a multi-target experiment, a researcher might metabolically label a specific type of protein with an alkyne-modified amino acid and then detect it using this compound via click chemistry, while simultaneously labeling other proteins or structures using antibodies conjugated to red or far-red emitting dyes fishersci.fithermofisher.comthermofisher.com. This allows for the simultaneous visualization and spatial analysis of multiple biomolecules within the same cell or tissue sample nih.govnih.gov.

Integration with Spectral Imaging and Linear Unmixing Software

In multiplexed imaging, particularly when using multiple fluorophores with overlapping emission spectra, spectral imaging combined with linear unmixing software is essential for resolving the individual signals microscopyu.combiorxiv.org. APDye 488, the fluorophore component of this compound, has an emission spectrum that can overlap with other green or yellow-emitting dyes nih.govmicroscopyu.com. Spectral imaging captures the full emission spectrum at each pixel, and linear unmixing algorithms then analyze these spectra to computationally separate the contribution of each individual fluorophore based on their known spectral profiles microscopyu.combiorxiv.org. This technique allows for the use of a broader palette of fluorophores, even those with significant spectral overlap, thereby increasing the number of targets that can be simultaneously imaged nih.govmicroscopyu.com. Studies utilizing spectrally similar dyes to APDye 488, such as Alexa Fluor 488, have demonstrated the effectiveness of spectral imaging and linear unmixing in resolving signals in complex biological samples, including brain tissue nih.govbiorxiv.orgnih.gov. This integration is vital for achieving high-content imaging in multiplexed experiments employing this compound.

In Vivo Research Models and Translational Imaging Methodologies

The bioorthogonal nature of click chemistry makes this compound suitable for applications in living systems, including in vivo research models and translational imaging methodologies axispharm.comdianabiotech.com. Metabolic labeling strategies, in particular, allow for the incorporation of azide- or alkyne-modified biomolecule precursors into living organisms, which can then be tagged with complementary click chemistry probes like this compound thermofisher.comlumiprobe.comthno.org.

Application in Animal Models for Glycoprotein (B1211001) Labeling and Tracking

Metabolic labeling of glycoproteins in animal models is a powerful technique for studying glycosylation patterns and tracking the fate of glycosylated molecules in vivo lumiprobe.comthno.org. This involves administering an azide-modified sugar, such as N-Azidoacetylglucosamine (Ac4GlcNAz), which is then incorporated into newly synthesized glycoproteins by the organism's natural biosynthetic machinery thermofisher.comlumiprobe.com. Following metabolic incorporation, this compound, or more commonly an alkyne-functionalized fluorophore like Alexa Fluor 488 Alkyne (which reacts with the azide-labeled glycoproteins), is introduced and reacts specifically with the azide-modified glycoproteins via click chemistry thermofisher.comlumiprobe.com. This allows for fluorescent visualization and tracking of these labeled glycoproteins within tissues and organs of the animal model thno.org. While this compound itself would typically be used to label alkyne-modified targets, the principle of using azide/alkyne click chemistry for in vivo glycoprotein labeling and tracking with a 488 nm excitable dye is well-established thermofisher.comlumiprobe.comthno.org. Research using similar methodologies has demonstrated successful cell labeling and tracking in vivo thno.orgnih.gov.

Imaging in Developing Organisms (e.g., Zebrafish) and Tissue Slices (e.g., Mouse Brain)

Developing organisms like zebrafish offer optically transparent models suitable for in vivo fluorescence imaging nih.gov. Fluorescent proteins and dyes are used to visualize various biological processes and track cells in these models nih.gov. While direct examples of this compound use in zebrafish were not explicitly found, the general application of 488 nm excitable dyes for fluorescent imaging in zebrafish is common nih.gov. The click chemistry capability of this compound makes it potentially useful for specific labeling of targets in zebrafish that have been metabolically or otherwise engineered to display alkyne groups.

Target Specific Labeling and Detection in Biological Systems

Protein and Polypeptide Labeling Strategies

The click chemistry compatibility of APDye 488 Azide (B81097) makes it suitable for diverse protein and polypeptide labeling strategies, allowing for targeted visualization and study of protein behavior and modifications.

Tagging of Antibodies and Immunoglobulin Conjugates for Immunofluorescence

APDye 488 Azide is utilized for labeling antibodies and immunoglobulin conjugates, which are essential for immunofluorescence applications axispharm.comlumiprobe.commedchemexpress.comaxispharm.com. Labeling kits are available that provide the necessary reagents for conjugating fluorescent dyes like AFDye 488 (an Alexa Fluor® 488 equivalent) to antibodies, typically targeting primary amines via activated esters clickchemistrytools.com.cnlumiprobe.com. These labeled antibodies produce bright, stable fluorescence, enabling clear cellular imaging and detection of specific protein targets in techniques such as flow cytometry, fluorescence microscopy, and Western blotting axispharm.comclickchemistrytools.com.cn.

Visualization of Specific Cellular Proteins (e.g., Actin, Cytochrome c, Glial Fibrillary Acidic Protein)

Fluorescent dyes spectrally similar to APDye 488, such as Alexa Fluor® 488 and HiLyte™ Fluor 488, have been used to label specific cellular proteins for visualization. For instance, Alexa Fluor® 488 conjugated antibodies are used for intracellular immunofluorescent staining and flow cytometric analysis of proteins like Cytochrome c biolegend.com. Similarly, HiLyte™ Fluor 488 labeled actin has been used to study actin filament polymerization and visualization in vitro cytoskeleton.com. While direct examples specifically mentioning this compound for labeling Actin, Cytochrome c, or Glial Fibrillary Acid Protein (GFAP) were not explicitly found in the search results, the general application of this compound for protein labeling axispharm.com and the use of spectrally similar dyes for these specific proteins suggest its potential applicability in these areas when the target proteins are modified with alkyne groups.

Detection of Post-Translational Modifications (e.g., O-GlcNAcylation, Fatty-Acylation)

This compound, through click chemistry, is instrumental in detecting post-translational modifications (PTMs) like O-GlcNAcylation and fatty-acylation. Metabolic glycoengineering can introduce alkyne-modified sugars, which are then detected using azide-functionalized dyes like Alexa Fluor 488 azide via copper-catalyzed azide-alkyne cycloaddition chemrxiv.org. This approach allows for the visualization and study of O-GlcNAcylation chemrxiv.org. Similarly, click chemistry with fluorescent azide probes, such as Alexa Fluor 488 azide, has been used for the robust detection and visualization of protein fatty-acylation following the incorporation of alkynyl fatty acids into cells abpbio.comnih.gov. This method enables researchers to assess the extent of protein fatty acylation under different metabolic conditions nih.gov.

Labeling of Recombinant Proteins and Incorporation of Unnatural Amino Acids

This compound is relevant in the context of labeling recombinant proteins, particularly when unnatural amino acids (UAAs) are incorporated. Site-specific incorporation of UAAs with bioorthogonal functional groups, such as alkynes, allows for precise labeling of recombinant proteins with azide-functionalized dyes like Alexa Fluor 488 azide via click chemistry nih.govnih.gov. This strategy is valuable for studying protein folding, dynamics, and interactions using techniques like single-molecule FRET (smFRET) nih.gov. The use of UAA-based bioorthogonal chemistry enables the attachment of fluorescent probes at defined positions within the protein, providing a powerful tool for structural and functional studies nih.govnih.gov.

Receptor Binding Assays Using Fluorescence Polarization-Based Methodologies (e.g., GPCRs)

Fluorescence polarization (FP) is a homogeneous assay format used to study ligand binding to receptors, including G protein-coupled receptors (GPCRs) nih.govbmglabtech.comnih.govspringernature.commdpi.com. This method relies on the change in the rotational freedom of a fluorescently labeled ligand upon binding to a larger receptor molecule mdpi.com. While the search results did not provide direct examples of this compound specifically used as the fluorescent label in FP-based GPCR binding assays, Alexa Fluor 488, which is spectrally similar to APDye 488 axispharm.comlumiprobe.com, has been noted as a suitable fluorophore for FP measurements due to its fluorescence lifetime nih.gov. The principle involves labeling a ligand with a fluorophore such that its polarization changes upon binding to the receptor nih.govmdpi.com. The azide group on this compound would allow for its conjugation to alkyne-modified ligands, which could then be used in FP-based receptor binding assays for GPCRs or other receptors, provided the labeled ligand exhibits the necessary change in polarization upon binding. FP assays offer a non-radioactive alternative to traditional radioligand binding assays and are amenable to high-throughput screening bmglabtech.comnih.gov.

Nucleic Acid Labeling and Dynamics

Imaging of RNA Transcription, Turnover, and Localization

This compound, or its equivalents such as Andy Fluor 488 azide or Alexa Fluor 488 azide, is also employed for imaging newly transcribed RNA. This is typically achieved using metabolic labeling with 5-ethynyl uridine (B1682114) (EU), an alkyne-modified uridine analog that is incorporated into nascent RNA during transcription abpbio.comresearchgate.netthermofisher.comnih.gov. Following incorporation, the alkyne handle on the EU-labeled RNA is available for reaction with an azide-containing fluorescent dye like this compound via click chemistry abpbio.comthermofisher.comnih.gov.

This method allows for the visualization of global RNA transcription temporally and spatially within cells and tissues abpbio.com. The small size of the EU molecule facilitates its efficient incorporation into RNA without significantly interfering with cellular processes abpbio.com. The subsequent click reaction with the fluorescent azide probe provides a robust and sensitive way to detect and image newly synthesized RNA, offering insights into transcriptional activity, RNA turnover rates, and subcellular localization abpbio.comthermofisher.com. Studies have demonstrated the use of this technique to visualize transcription sites and track RNA in various cell types and even in vivo abpbio.comthermofisher.com.

Site-Specific Labeling of RNA and DNA Structures for Functional Studies

Beyond general metabolic labeling, click chemistry with azide dyes like this compound enables site-specific labeling of nucleic acids. This involves incorporating modified nucleotides containing azide or alkyne groups at specific positions within RNA or DNA sequences nih.gov. For instance, azide-modified nucleotides can be incorporated into RNA during in vitro transcription using specific polymerases nih.gov. These incorporated azide groups then serve as a handle for site-specific conjugation with alkyne-modified fluorophores, including alkyne derivatives of dyes spectrally similar to APDye 488 nih.gov.

This site-specific labeling approach is valuable for studying the structure, dynamics, and function of specific nucleic acid molecules. By precisely placing a fluorescent label, researchers can investigate aspects such as RNA folding, interactions with proteins, and localization within cellular compartments with high spatial resolution. This technique is particularly useful for creating fluorescently labeled probes for techniques like fluorescence in situ hybridization (FISH) or for single-molecule studies.

Analysis of DNA-Targeted Compounds and Covalent Adducts

This compound, or its functional equivalents, can be utilized in the analysis of DNA-targeted compounds, particularly those that form covalent adducts with DNA. In this application, a DNA-targeted compound is modified to include either an azide or an alkyne functional group nih.gov. After the compound interacts with and potentially forms a covalent bond with DNA within cells, a click chemistry reaction is performed using a complementary clickable fluorophore.

For example, if a DNA-targeted compound is modified with an alkyne, this compound can be used as the fluorescent probe to visualize the location of the compound bound to DNA nih.gov. Conversely, if the compound is modified with an azide, an alkyne-modified fluorophore spectrally similar to APDye 488 can be used nih.gov. This approach allows researchers to track the cellular uptake, distribution, and nuclear localization of DNA-targeted agents, providing insights into their mechanism of action and potential off-target binding nih.gov. Studies have successfully employed this strategy to map the subcellular localization of platinum-containing anticancer agents that form covalent DNA adducts nih.gov.

Carbohydrate and Glycoconjugate Labeling

This compound is also a key reagent in the study of carbohydrates and glycoconjugates through metabolic labeling and click chemistry detection.

Metabolic Labeling of Glycans and Sialic Acids

Metabolic glycoengineering (MGE) involves the introduction of synthetic sugar analogs containing bioorthogonal functional groups, such as azides, into cellular glycosylation pathways cas.orgnih.govuni-konstanz.decam.ac.ukpkusz.edu.cn. These modified sugars are processed by the cell and incorporated into newly synthesized glycans and glycoconjugates, including glycoproteins and glycolipids cas.orgnih.govuni-konstanz.decam.ac.uk. This compound, while itself an azide, is used as the fluorescent detection probe in this context when the metabolic sugar precursor contains an alkyne group. More commonly, azide-modified sugar precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) which is converted to an azide-modified sialic acid, are used cas.orgnih.govcam.ac.uk. In these cases, an alkyne- or cyclooctyne-modified fluorophore, spectrally similar to APDye 488, would be used for detection via click chemistry cas.orgnih.govpkusz.edu.cn.

This metabolic labeling strategy allows for the visualization and analysis of various types of glycans, including sialic acids, which are often found at the termini of glycan chains cas.orgnih.govcam.ac.uk. The fluorescent labeling with dyes like those spectrally similar to APDye 488 enables the detection of these modified glycans on the cell surface or within cellular compartments using fluorescence microscopy or flow cytometry nih.govpkusz.edu.cn. This technique has been instrumental in studying changes in glycosylation patterns during cellular differentiation, development, and in disease states nih.govuni-konstanz.de.

Metabolic Sugar Precursor (Example) Incorporated Modification Click Chemistry Partner Detection Probe (Spectrally Similar to APDye 488) Target Biomolecule Reference
EdU (5-ethynyl-2'-deoxyuridine) Alkyne in DNA Azide This compound (or equivalent) Newly Synthesized DNA bdbiosciences.comthermofisher.com
EU (5-ethynyl uridine) Alkyne in RNA Azide This compound (or equivalent) Newly Transcribed RNA abpbio.comthermofisher.comnih.gov
Azide-modified sugar precursors (e.g., Ac4ManNAz) Azide in Glycans Alkyne or Cyclooctyne (B158145) Alkyne/Cyclooctyne-modified Fluorophore (Spectrally similar to APDye 488) Glycans, Sialic Acids cas.orgnih.govcam.ac.ukpkusz.edu.cn
Alkyne-modified DNA-targeted compound Alkyne on Compound (bound to DNA) Azide This compound (or equivalent) DNA-Targeted Compounds nih.gov
Azide-modified nucleotide (in RNA/DNA) Azide in Nucleic Acid Alkyne Alkyne-modified Fluorophore (Spectrally similar to APDye 488) Site-specifically labeled RNA/DNA nih.gov

Visualization of Bacterial Lipopolysaccharide Components

While this compound's primary application in this context would be through click chemistry with alkyne-modified bacterial components, fluorescent dyes spectrally similar to APDye 488 have been used for visualizing bacterial lipopolysaccharides (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria researchgate.netnih.gov. Labeling of LPS allows for studies of bacterial structure, interactions with host cells, and the immune response.

One reported method for labeling LPS involves oxidizing galactose residues in the oligosaccharide core to generate aldehyde groups, which are then reacted with a hydrazide-modified fluorophore, such as Alexa 488 hydrazide researchgate.netnih.gov. This approach, while not directly using the azide-alkyne click chemistry of this compound, highlights the utility of fluorophores in the 488 nm spectral range for visualizing bacterial components. The development of methods to incorporate alkyne moieties into bacterial LPS or other cell wall components could potentially enable the direct use of this compound for their visualization via click chemistry, offering a bioorthogonal labeling strategy.

Lipid Localization and Dynamics Studies in Cellular Membranes

This compound plays a significant role in the study of lipid localization and dynamics within cellular membranes. Lipids are fundamental components of cell membranes, involved in structural integrity, signaling, and housing membrane proteins nih.gov. Studying specific lipid species requires methods that can selectively label and track them within their native environment. Bioorthogonal click chemistry, utilizing alkyne-modified lipid probes and fluorescent azides like this compound, provides a powerful approach for this purpose researchgate.netnih.govnih.gov.

The general strategy involves introducing a synthetic lipid precursor modified with a small, bioorthogonal alkyne tag into cells researchgate.netnih.govnih.gov. Cellular metabolic pathways incorporate these modified lipids into various lipid classes and cellular structures, including the plasma membrane and organelle membranes researchgate.netnih.govnih.gov. Following incorporation, the alkyne-tagged lipids can be fluorescently labeled by reacting them with an azide-functionalized fluorophore, such as this compound, via click chemistry thermofisher.comresearchgate.netnih.gov. This covalent labeling allows for subsequent visualization and tracking of the specific lipid population using fluorescence microscopy researchgate.netnih.gov.

Detailed research findings highlight the utility of this approach. For instance, studies have employed alkyne-modified fatty acids or phospholipid precursors, which are incorporated into cellular lipids researchgate.netnih.gov. Subsequent click reaction with fluorescent azides, including Alexa Fluor 488 azide (a close equivalent to this compound), enables the visualization of these lipids in cellular membranes thermofisher.comresearchgate.netthermofisher.com. This method has been used to study the localization of specific lipid classes, such as choline (B1196258) phospholipids, within different cellular compartments like the plasma membrane, tonoplast, and endoplasmic reticulum researchgate.net.

The sensitivity of alkyne lipid imaging using azide reporters has been shown to depend on factors like the concentration of the azide detection reagent nih.gov. Researchers have tested different azide reporters and labeling protocols to optimize the efficiency of the click reaction and improve detection sensitivity nih.gov. The implementation of copper-chelating moieties into azide reagents, such as in APDye 488 Picolyl Azide or Azide Plus reagents, can enhance the efficiency of copper-catalyzed click chemistry, allowing for reduced copper concentrations and potentially improving biocompatibility for live-cell studies, although copper can still be toxic nih.govaxispharm.comaxispharm.com. Copper-free click chemistry using strained cyclooctynes is an alternative for live-cell applications to avoid copper toxicity nih.govnih.govthermofisher.com.

Studies have also investigated the potential interactions of fluorescent dyes themselves with lipid bilayers, which is an important consideration when interpreting lipid localization data nih.gov. While this compound is hydrophilic, the interaction of fluorophores with membranes can vary lumiprobe.comdianabiotech.comnih.gov.

The click chemistry approach with this compound or similar fluorescent azides provides a versatile protocol for labeling alkyne lipids for fluorescence microscopy, which can be combined with other techniques like immunocytochemistry for co-imaging lipids and proteins nih.gov. This allows for the investigation of lipid-protein interactions and the influence of lipid environment on protein localization and function within membranes nih.govnih.gov.

While specific quantitative data tables detailing lipid dynamics measured solely with this compound are highly dependent on individual research experiments and specific lipid probes used, the method itself provides the basis for such studies. Researchers can quantify fluorescence intensity in different cellular regions over time to assess lipid trafficking and dynamics.

PropertyValueSource
Excitation Maximum (approx.)495 nm lumiprobe.comdianabiotech.com
Emission Maximum (approx.)519 nm lumiprobe.comdianabiotech.com
ColorGreen Fluorescence axispharm.comdianabiotech.com
ReactivityAzide (Click Chemistry with Alkynes) lumiprobe.comaxispharm.com
SolubilityGood in water, DMF, DMSO lumiprobe.comjenabioscience.com
PhotostabilityHigh lumiprobe.comaxispharm.com
pH SensitivitypH-insensitive over a broad range (4-10) lumiprobe.com

This table summarizes key general properties of APDye 488 (or its close equivalents) relevant to its use as a fluorescent label.

Application AreaDescription
Target-Specific Labeling Covalent attachment to alkyne-modified biomolecules via click chemistry.
Fluorescence Imaging Visualization in microscopy, flow cytometry, and other fluorescence-based techniques.
Lipid Localization Studies Imaging distribution of alkyne-tagged lipids in cellular membranes after metabolic incorporation.
Lipid Dynamics Studies Tracking movement and trafficking of labeled lipids within cells and membranes over time.
Co-imaging with Proteins Simultaneous visualization of labeled lipids and proteins (e.g., via immunocytochemistry) to study interactions.

This table outlines the key application areas discussed for this compound in the context of biological systems and lipid studies.

Methodological Innovations and Future Directions in Apdye 488 Azide Research

Optimization of Labeling Conditions for Complex Biological Media

Optimizing click chemistry labeling in complex biological samples is crucial for achieving high sensitivity and specificity. The bioorthogonal nature of the click reaction, where the azide (B81097) and alkyne components are not typically found in biological systems, contributes to high selectivity and low background. thermofisher.com However, challenges remain, particularly in minimizing background fluorescence and adapting protocols for high-throughput applications.

Addressing Background Fluorescence and Autofluorescence in Biological Specimens

Background fluorescence and autofluorescence from biological specimens can interfere with the detection of fluorescent probes, reducing the signal-to-noise ratio. Autofluorescence can originate from endogenous molecules like flavins and porphyrins, or be induced by fixation protocols, particularly with aldehydes. nih.govharvard.edu

Several strategies are employed to address background fluorescence when using fluorophores like APDye 488 Azide:

Selecting Fluorophores with Appropriate Spectral Properties: Using fluorophores with excitation wavelengths in the red or far-red region can help reduce autofluorescence, as biological samples tend to have lower autofluorescence at longer wavelengths. sigmaaldrich.com While this compound emits in the green spectrum, understanding sources of autofluorescence in specific samples is key to experimental design.

Quenching Methods: Chemical quenchers like Sudan Black B or CuSO4 can be used to reduce autofluorescence. nih.govharvard.eduresearchgate.net Photobleaching using LED arrays is another technique that can significantly reduce background fluorescence in fixed tissues. nih.gov

Signal Amplification: Techniques such as tyramide amplification can enhance the signal from the fluorescent probe, improving the signal-to-noise ratio relative to the background. researchgate.net

Time-Gated Detection: Utilizing fluorophores with longer fluorescence lifetimes, although not a primary characteristic of standard Alexa Fluor 488 or similar dyes sigmaaldrich.comnih.gov, in conjunction with time-gated detection systems can help separate the probe signal from shorter-lived autofluorescence. sigmaaldrich.comnih.gov

Optimized Washing Steps: While the click reaction is highly selective, thorough washing after the labeling reaction is often performed to remove excess unbound fluorescent azide, thereby reducing background fluorescence. thermofisher.com

Development of No-Wash Labeling Protocols for Enhanced Throughput

Traditional click chemistry protocols often involve washing steps to remove excess fluorescent probe and reduce background. For high-throughput applications and live-cell imaging, no-wash labeling protocols are highly desirable. The development of fluorogenic azide probes, which exhibit minimal fluorescence in their unbound state and become highly fluorescent upon reacting with an alkyne, is a key innovation in this area. acs.orgnih.gov

Fluorogenic azide probes, such as the CalFluors series which includes a fluorescein-based probe (CalFluor 488), are designed based on principles like photoinduced electron transfer (PeT) quenching. nih.gov In the azide-functionalized form, fluorescence is quenched. Upon reaction with an alkyne via click chemistry to form a triazole, the quenching mechanism is disrupted, and fluorescence is significantly enhanced. acs.orgnih.gov This "turn-on" fluorescence allows for sensitive detection of labeled molecules without the need for extensive washing steps, enabling faster and simpler workflows. nih.gov Studies have shown robust labeling using such fluorogenic probes under no-wash conditions in various biological samples, including cultured cells and tissue slices. nih.gov

Integration with Advanced Sample Preparation Techniques

The efficiency and specificity of click chemistry labeling with this compound can be influenced by sample preparation techniques, including fixation and permeabilization.

Impact of Fixation and Permeabilization Protocols on Labeling Efficiency

Fixation and permeabilization are common steps in sample preparation for intracellular labeling. Fixation, often using aldehydes like formaldehyde (B43269) or glutaraldehyde, preserves cell morphology and prevents degradation but can also induce autofluorescence and potentially hinder access of probes to intracellular targets. nih.govharvard.edu Permeabilization, typically using detergents like Triton X-100, creates pores in cell membranes to allow entry of probes. thermofisher.com

The small size of fluorescent azides like this compound is advantageous as it allows for good penetration into complex samples, even with mild permeabilization. thermofisher.comnih.gov However, the choice of fixation and permeabilization protocols can still impact labeling efficiency. Harsh fixation methods or insufficient permeabilization may limit the access of the azide probe to alkyne-tagged molecules within the cell. thermofisher.comnih.gov

Studies using click chemistry for labeling intracellular targets, such as newly synthesized DNA or RNA labeled with alkyne-modified nucleotides (e.g., EdU or EU), commonly involve fixation with formaldehyde followed by permeabilization with Triton X-100 before the click reaction with a fluorescent azide. thermofisher.comrsc.org The stability of the triazole linkage formed by the click reaction allows for extensive washing after labeling, which is important for reducing background in fixed and permeabilized cells. thermofisher.com While copper-catalyzed click chemistry is widely used, copper can potentially damage fluorescent proteins like GFP in fixed and permeabilized cells; in such cases, copper-free click chemistry using dibenzocyclooctyne (DBCO) probes can be an alternative. thermofisher.com

Development of Novel this compound Derivatives for Enhanced Performance

Structure-Activity Relationship Studies for Improved Photophysical Properties

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure of a fluorophore impact its photophysical properties, such as absorption and emission spectra, brightness, photostability, and fluorescence quantum yield. researchgate.netmdpi.com By systematically altering different parts of the molecule, researchers can design probes with optimized characteristics for specific applications.

For azide-functionalized fluorophores, SAR studies can focus on:

Modifications to the Fluorophore Core: Alterations to the core xanthene structure of dyes like Alexa Fluor 488 (which is spectrally similar to APDye 488) can influence excitation and emission wavelengths, brightness, and photostability. mdpi.comrsc.org

Linker Chemistry: The chemical linker connecting the azide group to the fluorophore can affect solubility, cell permeability, and potential interactions with biological components. nih.govpnas.org Different linker lengths and compositions (e.g., alkyl chains, PEG linkers) can be explored. nih.govaxispharm.com

Substituents on Aromatic Rings: The addition of electron-donating or electron-withdrawing groups to aromatic rings within the fluorophore structure can significantly alter electronic excited states and thus influence absorption and emission properties, as well as quantum yield. researchgate.netmdpi.commdpi.com

Integration of Quenching Moieties: For the development of fluorogenic probes, SAR studies are critical for designing effective quenching mechanisms in the azide-bound state that are released upon click reaction. acs.orgnih.gov This involves carefully positioning quenching moieties relative to the fluorophore. acs.org

Research into novel fluorophore structures, such as aza-BODIPY dyes or new triazole derivatives, also contributes to the understanding of SARs and the development of probes with tailored photophysical properties, including shifts to longer wavelengths or improved quantum yields. researchgate.netrsc.orgmdpi.com These studies provide valuable insights for the rational design of next-generation azide-functionalized fluorophores with enhanced performance in complex biological environments.

Design of Targeted Probes and Smart Sensing Systems for Specific Biological Events

The ability of this compound to participate in click chemistry reactions enables the design of targeted fluorescent probes. By conjugating the azide group to molecules that selectively interact with specific biological targets or pathways, researchers can create probes for imaging and detecting particular cellular components or events. This includes the labeling of antibodies, peptides, or small molecules that bind to proteins, nucleic acids, carbohydrates, or lipids of interest. axispharm.comlumiprobe.comabpbio.comthermofisher.com

The click reaction between this compound and alkyne-modified biomolecules can be performed under mild, aqueous conditions, which is crucial for maintaining the viability and integrity of biological systems. abpbio.com This bioorthogonal approach allows for specific labeling within complex cellular environments without interfering with native biological processes. axispharm.comabpbio.com

Innovations in click chemistry have led to the development of enhanced variants, such as this compound Plus. axispharm.com This modified reagent incorporates a copper-chelating system directly into its structure, forming highly reactive copper complexes that act as both reactant and catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.com This integrated system significantly improves the reaction kinetics, allowing for rapid conjugation even at low concentrations of the target molecule. axispharm.com Such enhanced reactivity is particularly valuable for the detection of low abundance targets and contributes to an improved signal-to-noise ratio in sensing applications. axispharm.com The development of these "smart" reagents represents a step towards more sensitive and efficient detection systems for specific biological events.

This compound can be utilized in both copper-catalyzed click chemistry with terminal alkynes and copper-free click chemistry when paired with cyclooctynes. lumiprobe.comlumiprobe.comlumiprobe.com This versatility provides options for probe design depending on the experimental requirements and the sensitivity of the biological system to copper ions.

Emerging Research Frontiers and Interdisciplinary Applications in Chemical Biology

The unique properties of this compound, particularly its compatibility with click chemistry, position it as a valuable tool in various emerging research frontiers within chemical biology and related interdisciplinary fields. Its application extends beyond simple labeling to more complex investigations of biological mechanisms and structures.

In the realm of cellular imaging, this compound conjugates are widely used in advanced microscopy techniques, including super-resolution microscopy. axispharm.comlumiprobe.comresearchgate.net This allows for the visualization of biological structures and molecules with nanoscale precision, providing detailed insights into cellular organization and dynamics. For instance, it has been applied in super-resolution imaging to visualize the distribution of nucleic acids and proteins within cells. researchgate.net

This compound is also employed in studies involving the metabolic labeling of biomolecules. By providing cells with alkyne-modified metabolic precursors (e.g., alkyne-modified amino acids, nucleotides, or sugars), newly synthesized biomolecules are tagged with alkyne groups. Subsequently, this compound is introduced to "click" onto these alkyne handles, enabling the fluorescent detection and imaging of nascent proteins, DNA, RNA, or specific glycoconjugates. abpbio.comthermofisher.com This approach is powerful for studying dynamic processes such as protein synthesis rates, DNA replication, and post-translational modifications like O-GlcNAc modification, fatty-acylation, and sialic acid modification. abpbio.comthermofisher.com

Furthermore, this compound finds applications in tracking the localization and distribution of molecules in drug delivery research. axispharm.com Its ability to label drug carriers allows researchers to monitor their movement and targeting within biological systems. The dye's use in studying bacterial membranes and outer-membrane proteins highlights its utility in microbiology and infectious disease research. abpbio.comresearchgate.net

The integration of this compound with bioorthogonal click chemistry provides a flexible platform for developing novel assays and methodologies in chemical biology, facilitating interdisciplinary research that combines chemical synthesis, molecular biology, and advanced imaging techniques.

Key Properties of AF 488 Azide

PropertyValue / DescriptionSource
ColorGreen Fluorescence axispharm.comlumiprobe.comdianabiotech.com
Reactive GroupAzide axispharm.comlumiprobe.comdianabiotech.com
Click Chemistry PartnerAlkynes (terminal alkynes for Cu-catalyzed, cyclooctynes for Cu-free) lumiprobe.comlumiprobe.comlumiprobe.comabpbio.com
Spectral SimilarityFluorescein (B123965), Alexa Fluor® 488 axispharm.comlumiprobe.comdianabiotech.commedchemexpress.com
pH SensitivitypH-insensitive (pH 4-10) lumiprobe.comdianabiotech.commedchemexpress.com
PhotostabilityHigh lumiprobe.comdianabiotech.commedchemexpress.com
HydrophilicityYes lumiprobe.comdianabiotech.com
ApplicationsLive-cell imaging, microscopy, flow cytometry, diagnostic imaging, biomolecule labeling, drug delivery tracking, super-resolution microscopy, metabolic labeling axispharm.comlumiprobe.comabpbio.commedchemexpress.comthermofisher.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.